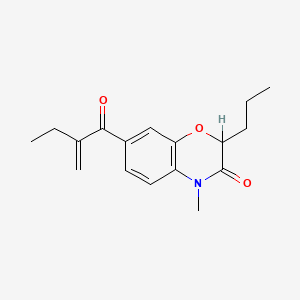
4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a unique structure that includes a benzoxazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Benzoxazinone Core: This step often involves the cyclization of an appropriate precursor molecule under acidic or basic conditions.
Introduction of the Methylene Group: This can be achieved through a Wittig reaction or similar methods to introduce the methylene functionality.
Functionalization of the Propyl and Methyl Groups: These groups are typically introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which 4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
4-Methyl-2-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methylene and oxobutyl groups.
7-(2-Methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the methyl group.
4-Methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the propyl group.
属性
CAS 编号 |
135420-30-3 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC 名称 |
4-methyl-7-(2-methylidenebutanoyl)-2-propyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H21NO3/c1-5-7-14-17(20)18(4)13-9-8-12(10-15(13)21-14)16(19)11(3)6-2/h8-10,14H,3,5-7H2,1-2,4H3 |
InChI 键 |
PECSGVMVWHPLFJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




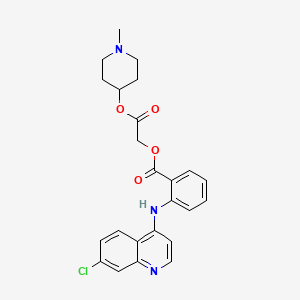
![2-[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl][2-(acetyloxy)ethyl]amino]ethyl chloroacetate](/img/structure/B12728551.png)

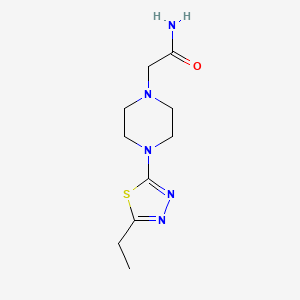
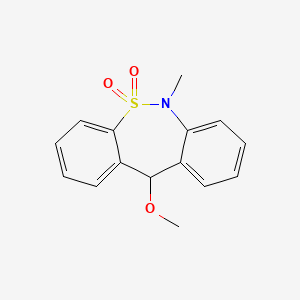
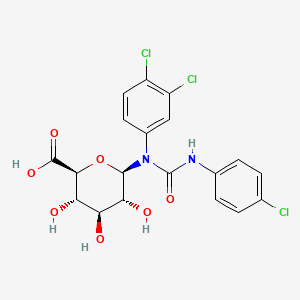
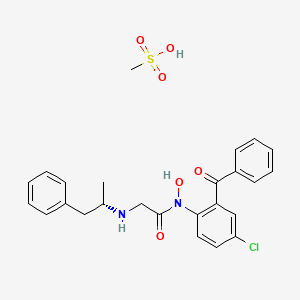
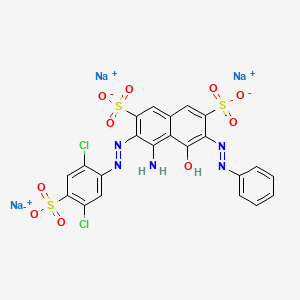
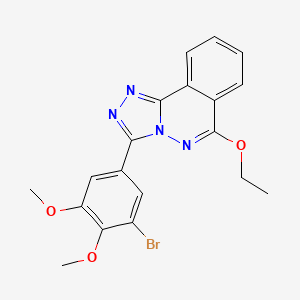
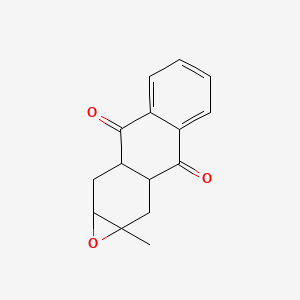

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
